molecular formula C9H20N2 B8307746 1,4-Diamino-2,2,6-trimethylcyclohexane

1,4-Diamino-2,2,6-trimethylcyclohexane

Cat. No.: B8307746
M. Wt: 156.27 g/mol
InChI Key: VGKUQBORKKSJMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Diamino-2,2,6-trimethylcyclohexane is a chiral cyclohexane derivative of significant interest in organic synthesis and materials science. While specific data on this diamine is limited, its core structure is closely related to the well-characterized 2,2,6-Trimethylcyclohexane-1,4-dione (CAS 20547-99-3), a compound recognized as a valuable chiral precursor and synthetic intermediate . The structural features of the trimethylcyclohexane backbone, including the gem-dimethyl group at C2 and a stereocenter at C6, are known to impart significant steric influence and potential for stereoselective reactions . This diamine is primarily intended for research applications, particularly as a building block in polymer chemistry. Diamines are fundamental components in the synthesis of polyurethanes and polyureas. The cycloaliphatic structure of this compound suggests its potential use in creating polymers with specific rigidity, chemical resistance, and thermal stability . In polyurethane synthesis, diamines can act as chain extenders or cross-linkers, reacting with diisocyanates to form urea linkages that enhance the mechanical properties of the final material . Furthermore, its chiral nature makes it a candidate for developing asymmetric catalysts or for incorporation into ligands used in enantioselective synthesis. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use .

Properties

Molecular Formula

C9H20N2

Molecular Weight

156.27 g/mol

IUPAC Name

2,2,6-trimethylcyclohexane-1,4-diamine

InChI

InChI=1S/C9H20N2/c1-6-4-7(10)5-9(2,3)8(6)11/h6-8H,4-5,10-11H2,1-3H3

InChI Key

VGKUQBORKKSJMG-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(C1N)(C)C)N

Origin of Product

United States

Comparison with Similar Compounds

1,4-Diaminocyclohexane

  • Structure : Lacks methyl substituents, existing in cis/trans isomeric forms.
  • Molecular Formula: C₆H₁₂N₂ (vs. C₉H₁₈N₂ for 1,4-diamino-2,2,6-trimethylcyclohexane).
  • Properties :
    • Melting Point: 69–72°C (trans isomer) .
    • Boiling Point: 197°C .
  • Applications : Used in chelating agents and epoxy curing. The absence of methyl groups reduces steric hindrance, making it less suitable for high-durability coatings compared to its trimethyl-substituted analog .

2,2,6-Trimethylcyclohexane-1,4-dione

  • Structure : Contains ketone groups instead of amines, with the same methyl substitution pattern.
  • Molecular Formula : C₉H₁₄O₂.
  • Properties :
    • Melting Point: 63–65°C .
    • Boiling Point: 236°C .
    • Density: 0.976 g/cm³ .
  • Applications : Intermediate in fragrance synthesis (e.g., dihydrooxophorone) and pharmaceuticals. The ketone functionality limits its use in polymer chemistry compared to the diamine .

1,4-Diisocyanato-2,2,6-trimethylcyclohexane (TMCDI)

  • Derivative : Produced via phosgenation of the diamine.
  • Molecular Formula : C₉H₁₂N₂O₂.
  • Properties :
    • NCO Content: ≥19.3% after trimerization .
    • Viscosity: Lower than IPDI (isophorone diisocyanate), enabling easier processing .
  • Applications : Superior UV stability in automotive and industrial coatings compared to IPDI, which forms undesired oligomers during trimerization .

Comparative Data Table

Compound Molecular Formula Molecular Weight Melting Point (°C) Boiling Point (°C) Key Applications
This compound C₉H₁₈N₂ ~158.25* N/A† N/A† Polyurethane precursors
1,4-Diaminocyclohexane C₆H₁₂N₂ 114.19 69–72 197 Chelators, epoxy resins
2,2,6-Trimethylcyclohexane-1,4-dione C₉H₁₄O₂ 154.21 63–65 236 Fragrances, pharmaceuticals
TMCDI C₉H₁₂N₂O₂ 180.21 N/A N/A High-performance coatings

*Calculated molecular weight; †Direct data unavailable in provided evidence.

Research Findings

  • TMCDI vs. IPDI : TMCDI’s trimerization yields >90% target isocyanurate, whereas IPDI produces mixed oligomers (e.g., pentamers, heptamers), reducing efficiency .
  • Thermal Stability: Cyclohexane-based diamines (e.g., 1,4-diaminocyclohexane) exhibit lower thermal decomposition thresholds compared to aromatic analogs, but methyl substitution improves rigidity and stability .
  • Toxicity: No comprehensive toxicological data exist for this compound, though related diamines (e.g., 1,2-diaminocyclohexane) require careful handling due to respiratory and dermal hazards .

Notes

Industrial Relevance : TMCDI’s commercial success underscores the importance of methyl-substituted cycloaliphatic amines in material science .

Preparation Methods

Reduction of 1,4-Dinitro-2,2,6-Trimethylcyclohexane

The most common method involves the reduction of 1,4-dinitro-2,2,6-trimethylcyclohexane using hydrogen gas (H₂) in the presence of transition metal catalysts.

Reaction Conditions

  • Catalysts : Palladium on carbon (Pd/C), Raney nickel, or platinum oxide (PtO₂).

  • Solvents : Ethanol, methanol, or tetrahydrofuran (THF).

  • Temperature : 50–100°C under 3–5 bar H₂ pressure.

  • Yield : 75–90%.

Mechanism :
The reduction proceeds via sequential nitroso and hydroxylamine intermediates, culminating in the formation of the primary amine. Excess H₂ ensures complete reduction while minimizing side reactions such as over-hydrogenation or dimerization.

Advantages :

  • Scalable for industrial production.

  • High selectivity when using Pd/C or PtO₂.

Limitations :

  • Requires careful control of H₂ pressure to avoid byproducts.

  • Catalyst recovery adds operational complexity.

Ketazine Intermediate Route

Synthesis via 4-Oxoisophorone Ketazine

This method involves a two-step process:

  • Ketazine Formation : Reaction of 4-oxoisophorone with hydrazine hydrate.

  • Hydrogenation : Catalytic reduction of the ketazine to yield the diamine.

Step 1: Ketazine Synthesis

  • Reactants : 4-Oxoisophorone + hydrazine hydrate (molar ratio 1:2).

  • Solvent : Ethanol or toluene.

  • Conditions : Reflux at 80–90°C for 12–24 hours.

  • Intermediate : 2,2,6-Trimethylcyclohexane-1,4-dione ketazine (yield: 85–92%).

Step 2: Hydrogenation

  • Catalyst : Raney nickel or cobalt-nickel alloys.

  • Conditions : 100–120°C under 50–100 bar H₂ pressure in ammonia solution.

  • Yield : 80–88%.

Key Optimization :

  • Ammonium sulfate is added to stabilize the reaction medium and prevent catalyst poisoning.

  • Post-hydrogenation purification via fractional distillation under vacuum ensures >98% purity.

Reductive Amination of Cyclohexanone Derivatives

Using Ammonia and Hydrogen

This method converts 2,2,6-trimethylcyclohexane-1,4-dione to the diamine via reductive amination.

Reaction Setup

  • Reactants : Cyclohexanone derivative + excess ammonia (NH₃).

  • Catalyst : Raney nickel or Pd/C.

  • Conditions : 80–100°C under 10–20 bar H₂ pressure.

  • Yield : 70–78%.

Challenges :

  • Competing imine formation requires precise stoichiometric control of NH₃.

  • Byproducts like secondary amines may form if H₂ pressure is insufficient.

Comparative Analysis of Methods

Method Catalyst Yield (%) Purity (%) Scalability
Nitro ReductionPd/C75–9095–98High
Ketazine HydrogenationRaney Ni80–8898–99Moderate
Reductive AminationRaney Ni/Pd/C70–7890–95Low

Stereochemical Considerations

The cis/trans isomer ratio of the product is critical for material properties. Key factors include:

  • Catalyst Type : Raney nickel produces a cis/trans ratio of 40:60 to 20:80, optimal for polymer applications.

  • Solvent Polarity : Polar solvents like ethanol favor trans-isomer formation.

  • Temperature : Higher temperatures (≥100°C) increase trans-isomer content .

Q & A

Q. How does the steric environment of 2,2,6-trimethyl groups influence reactivity?

  • Analysis : The bulky substituents hinder axial attack in cyclohexane derivatives, favoring equatorial reaction pathways. Computational modeling (e.g., DFT) can predict regioselectivity in alkylation or oxidation reactions .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of this compound?

  • Approaches : Biocatalytic methods using ene-reductases (e.g., TsOYE) or Saccharomyces unisporus achieve high enantiomeric excess (ee >94%) by asymmetric hydrogenation of prochiral diones. Co-factor recycling systems (e.g., deazaflavin-mediated NADPH analogs) enhance efficiency .
  • Validation : Chiral HPLC or polarimetry quantifies ee, while X-ray crystallography (e.g., PDB ID: 1IY8) resolves stereochemical configurations in enzyme-substrate complexes .

Q. How does the compound’s stereochemistry impact its application in Schiff base ligands?

  • Mechanism : The 1,4-diamino scaffold’s rigidity and substituent arrangement dictate ligand geometry. For example, N,N′-bis(methoxybenzaldiimine) derivatives form complexes with transition metals, influencing catalytic activity in oxidation or reduction reactions .
  • Contradictions : Conflicting reactivity data may arise from solvent effects or competing axial/equatorial isomerization. Controlled experiments (e.g., variable-temperature NMR) clarify dynamic behavior .

Q. What computational tools model the compound’s role in asymmetric catalysis?

  • Methods : Molecular docking (e.g., PyMOL) and MD simulations predict substrate binding in enzyme active sites. For levodione reductase, key residues (e.g., His167, Asp43) stabilize the transition state during enantioselective reduction .

Data Contradiction Analysis

Q. Why do yields vary in enzymatic vs. chemical synthesis routes?

  • Sources : Enzymatic methods (e.g., Candida macedoniensis) often provide higher stereoselectivity but lower scalability. Chemical routes may suffer from side reactions (e.g., over-oxidation to diones, as seen in isophorone oxidation ).
  • Resolution : Hybrid approaches (e.g., chemoenzymatic cascades) balance efficiency and selectivity .

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